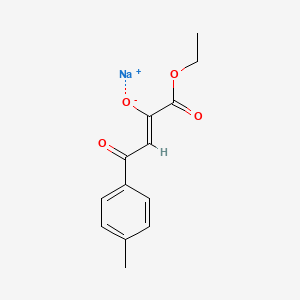
sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate is an organic compound that belongs to the class of enolates. This compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a dioxobut-2-en-2-olate moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired enolate.
Industrial Production Methods: In an industrial setting, the compound can be produced using a continuous flow reactor to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enolates with various functional groups.
Scientific Research Applications
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. Its enolate moiety allows it to participate in conjugate addition reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate can be compared with other enolate compounds such as:
Sodium (2Z)-1-ethoxy-4-phenyl-1,4-dioxobut-2-en-2-olate: Similar structure but lacks the methyl group on the phenyl ring.
Sodium (2Z)-1-ethoxy-4-(4-chlorophenyl)-1,4-dioxobut-2-en-2-olate: Contains a chlorine substituent instead of a methyl group, which can affect its reactivity and biological activity.
Sodium (2Z)-1-ethoxy-4-(4-methoxyphenyl)-1,4-dioxobut-2-en-2-olate: Contains a methoxy group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C13H13NaO4 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
sodium;(Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1/b12-8-; |
InChI Key |
QIXDQTGZALVPFR-JCTPKUEWSA-M |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C1=CC=C(C=C1)C)/[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















